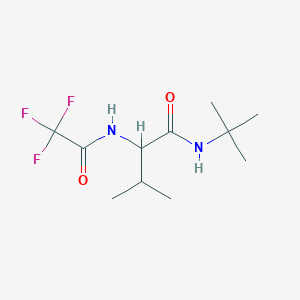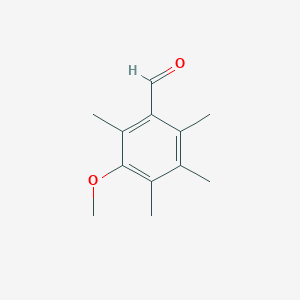
3-Methoxy-2,4,5,6-tetramethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2,4,5,6-tetramethylbenzaldehyde: is an aromatic aldehyde with the molecular formula C12H16O2 . This compound is characterized by a benzene ring substituted with four methyl groups and one methoxy group, along with an aldehyde functional group. It is a derivative of benzaldehyde and is used in various chemical reactions and applications due to its unique structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,4,5,6-tetramethylbenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation or bromomethylation of 2,3,4,5-tetramethoxy-6-methylbenzene using paraformaldehyde and hydrochloric acid (or hydrobromic acid) under solvent-free conditions at temperatures ranging from 40 to 45°C .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-2,4,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Methoxy-2,4,5,6-tetramethylbenzoic acid.
Reduction: 3-Methoxy-2,4,5,6-tetramethylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
3-Methoxy-2,4,5,6-tetramethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2,4,5,6-tetramethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross biological membranes, affecting its bioavailability and distribution within the body .
Comparación Con Compuestos Similares
- 2,3,4,5-Tetramethoxy-6-methylbenzaldehyde
- 4-Methoxy-2,3,6-trimethylbenzaldehyde
- 2,3,5,6-Tetramethylbenzaldehyde
Comparison: 3-Methoxy-2,4,5,6-tetramethylbenzaldehyde is unique due to the specific positioning of its methoxy and methyl groups, which can significantly influence its reactivity and interactions compared to other similar compounds. For example, the presence of the methoxy group at the 3-position can enhance its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions .
Propiedades
Número CAS |
88174-54-3 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
3-methoxy-2,4,5,6-tetramethylbenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-7-8(2)11(6-13)10(4)12(14-5)9(7)3/h6H,1-5H3 |
Clave InChI |
MHUVLAHOXIWNGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C)OC)C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
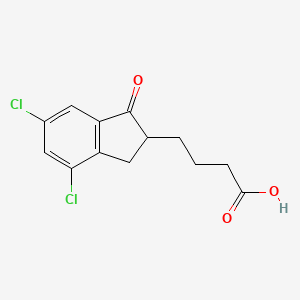
![(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid](/img/structure/B14398315.png)
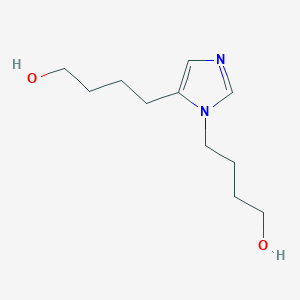
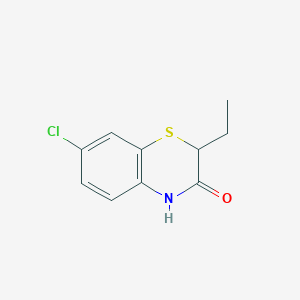

silane](/img/structure/B14398358.png)
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
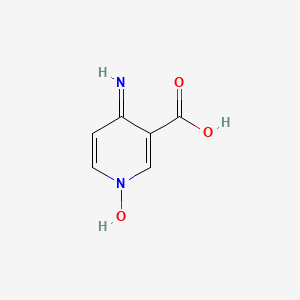
![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)
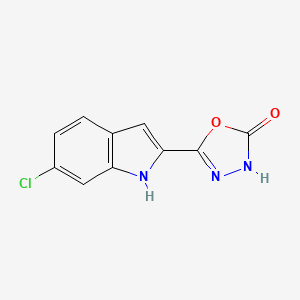
![Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-](/img/structure/B14398376.png)
![Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14398382.png)
